4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
Description
4-(1-Ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine core substituted with an imidazole ring and a carboxylic acid group. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes, receptors, or ion channels .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(3-ethylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15/h5-8,11H,2-4H2,1H3,(H,14,15) |
InChI Key |
SCDOZZTWCIWQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation and Pyrrolidine Core Formation
A patented process for pyrrolidine-3-carboxylic acids involves enantioselective hydrogenation of precursor compounds under moderate conditions to afford high yields and excellent enantiomeric purity (greater than 99.9% ee) without requiring extensive purification steps. This method uses specific catalysts and controlled pH adjustments to precipitate the product efficiently.
Typical reaction conditions include stirring at room temperature for extended periods (e.g., 18 hours), followed by extraction and acidification to isolate the carboxylic acid product as a solid. The process often employs trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine as reagents in organic solvents such as dioxane and tetrahydrofuran (THF).
Organocatalytic Enantioselective Michael Addition
Asymmetric Michael addition reactions have been developed for synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which can be adapted for the 1-ethyl-imidazol-5-yl substituent. This method involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes under organocatalysis, yielding highly enantiomerically enriched products (up to 97% ee) in relatively few steps.
This approach is advantageous for its stereoselectivity and mild reaction conditions, facilitating the introduction of complex substituents on the pyrrolidine ring.
Functional Group Transformations and Coupling Strategies
The synthesis of related pyrrolidine derivatives often involves multi-step procedures including protection/deprotection, carbamate formation, and coupling with heterocyclic amines such as imidazole derivatives.
For example, the preparation of methylpyrrolidine-3-carboxylate hydrochloride via hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere is a key intermediate step.
Coupling of the pyrrolidine core with the imidazole moiety can be achieved through nucleophilic substitution or amidation reactions, often facilitated by carbonyldiimidazole (CDI) or other coupling agents in solvents like pyridine or dimethylformamide (DMF).
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reactions involving pyrrolidine-3-carboxylic acid derivatives, such as nucleophilic aromatic substitution with heterocyclic halides in polar solvents like n-butanol at elevated temperatures (e.g., 120 °C), achieving moderate yields (around 39%).
This method improves reaction times and can enhance yields compared to conventional heating.
- Data Table: Summary of Preparation Methods
The enantioselective hydrogenation method described in patent literature demonstrates the ability to produce pyrrolidine-3-carboxylic acid derivatives with exceptional enantiomeric purity without extensive chromatographic purification, which is critical for pharmaceutical applications.
Organocatalytic approaches provide a concise route to enantiomerically enriched 5-substituted pyrrolidine-3-carboxylic acids, which can be adapted for the ethyl-imidazolyl substituent, enabling efficient synthesis with high stereocontrol.
The stepwise functionalization strategy involving hydrogenation and subsequent coupling reactions offers flexibility to introduce the imidazole ring at the 4-position of the pyrrolidine ring, as demonstrated in related benzimidazole-pyrrolidine derivatives.
Microwave-assisted methods, while offering faster reaction times, currently yield moderate product amounts and may require further optimization for scale-up and purity enhancement.
The preparation of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid involves sophisticated synthetic strategies combining enantioselective hydrogenation, organocatalytic asymmetric addition, and efficient coupling techniques. The methods provide high enantiomeric purity and reasonable yields, essential for the compound's potential pharmaceutical applications. The choice of method depends on the desired scale, purity, and stereochemical requirements. Current research supports these approaches with detailed reaction conditions and outcomes, establishing a robust foundation for further development and application.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carboxylic acid group can produce the corresponding alcohol .
Scientific Research Applications
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a compound with a molecular formula of and a molecular weight of 209.24 g/mol . It features both an imidazole and a pyrrolidine structure, a combination that may lead to synergistic effects that are not seen in simpler compounds.
Chemical Properties and Reactivity
The chemical reactivity of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is due to its functional groups, making it versatile for synthetic applications in medicinal chemistry and material science. Synthesis of this compound can be achieved through several methods, each potentially leading to different stereochemical outcomes that influence its properties and biological activity.
Potential Applications
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has potential applications in various fields. Interaction studies are crucial for understanding its mechanism of action and could include computational modeling, binding assays, and cell-based assays. Research indicates that compounds containing both imidazole and pyrrolidine structures exhibit significant biological activities. The specific biological activity of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid requires further investigation through pharmacological studies.
Structural Analogs
Several compounds share structural similarities with 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid:
- 4-(1-methylimidazol-5-yl)pyrrolidine-3-carboxylic acid: Contains a methyl substitution on the imidazole, which could enhance lipophilicity.
- 2-methylpyrrolidine: Lacks the imidazole component and has a simpler structure.
- 1H-imidazole derivatives: These have a broad range of biological activities and are often used in pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolidine Carboxylic Acid Derivatives
The following table summarizes key structural and functional differences between 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid and related compounds:
Key Observations:
- Substituent Effects: The ethyl group on the imidazole in the target compound may confer greater lipophilicity compared to methyl or methoxy substituents in analogues . This could enhance membrane permeability but reduce water solubility.
- Bioactivity: Ureido-linked pyridyl or phenyl groups (e.g., 14{2,8} and 14{3,4}) are associated with improved receptor-binding affinity due to hydrogen-bonding interactions . In contrast, the imidazole in the target compound may favor metal coordination or π-π stacking.
- Synthetic Feasibility: The crude yields of related compounds (45–76%) suggest challenges in synthesizing pyrrolidine derivatives with bulky substituents, possibly due to steric hindrance during cyclization or purification .
Physicochemical Properties
- Solubility: Carboxylic acid derivatives with polar substituents (e.g., methoxy or ureido groups) exhibit higher aqueous solubility compared to alkyl-substituted imidazoles .
- Stability: Ethylimidazole derivatives may show pH-dependent stability due to the basic imidazole ring, whereas methoxy-substituted analogues are less sensitive to hydrolysis .
Biological Activity
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, and includes data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is C10H15N3O2, with a molecular weight of 209.24 g/mol. The compound features imidazole and pyrrolidine moieties, which are known to contribute to significant biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that compounds with imidazole and pyrrolidine structures exhibit notable anticancer properties. For instance, in a study examining various derivatives, compounds similar to 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid were tested against A549 human lung adenocarcinoma cells. The results demonstrated that structural modifications significantly impacted cytotoxicity and viability outcomes. While specific data on 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid was limited, related compounds showed varying degrees of efficacy in reducing cell viability .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | % Viability (A549) | Notes |
|---|---|---|---|
| Compound A | Structure A | 78% | Weak activity |
| Compound B | Structure B | 64% | Enhanced activity with substitutions |
| Compound C | Structure C | 61% | Significant cytotoxicity observed |
The mechanism by which 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid exerts its biological effects remains to be fully elucidated. However, interaction studies are critical for understanding its pharmacodynamics. The compound's imidazole ring may facilitate coordination with metal ions or engage in hydrogen bonding with biological macromolecules, influencing enzyme activity or receptor binding .
Pharmacological Studies
Pharmacological studies are essential for establishing the therapeutic potential of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid. Preliminary investigations suggest that this compound could serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Case Study: Synthesis and Characterization
A recent synthesis study highlighted the preparation of several derivatives based on the core structure of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid. These derivatives were characterized for their biological activities using in vitro assays against cancer cell lines. The results indicated that modifications to the pyrrolidine ring could enhance anticancer activity while minimizing toxicity to normal cells .
Q & A
Q. What are the most reliable synthetic routes for 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid, and what critical intermediates should be prioritized?
The synthesis typically involves multi-step reactions, including alkylation of imidazole derivatives and cyclization of pyrrolidine precursors. Key intermediates include 1-ethyl-1H-imidazole-5-carboxylic acid derivatives and protected pyrrolidine intermediates. A common approach uses coupling reagents like DCC/HOBt for amide bond formation between imidazole and pyrrolidine moieties, followed by deprotection . Purification often requires reversed-phase HPLC or column chromatography to isolate enantiomerically pure forms .
Q. How can researchers confirm the structural integrity of this compound, particularly stereochemistry at the pyrrolidine ring?
X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in analogous spirocyclic compounds (e.g., ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate) . Complementary methods include:
Q. What solubility and stability considerations are critical for in vitro assays involving this compound?
The compound’s zwitterionic nature (due to carboxylic acid and imidazole groups) necessitates pH-adjusted buffers (e.g., PBS at pH 7.4) for solubility. Stability studies should assess:
- Hydrolytic degradation : Monitor via LC-MS under acidic/basic conditions .
- Photostability : Conduct accelerated light exposure tests (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell-based assays be systematically resolved?
Discrepancies often arise from assay-specific variables (e.g., cell permeability, off-target effects). Mitigation strategies include:
- Orthogonal validation : Compare results from fluorescence-based assays, radioligand binding, and functional cAMP/GTPγS assays .
- Metabolic profiling : Identify active metabolites using hepatocyte incubation followed by LC-HRMS .
- Computational docking : Map binding poses to receptor isoforms (e.g., GPCR subtypes) to explain selectivity differences .
Q. What methodological optimizations improve synthetic yield while minimizing diastereomer formation?
Key factors:
- Temperature control : Lower reaction temperatures (−20°C to 0°C) during imidazole alkylation reduce racemization .
- Catalyst screening : Chiral catalysts like (R)-BINAP in palladium-mediated couplings enhance enantioselectivity (e.g., >90% ee achieved in spirocyclic analogs) .
- Protecting groups : Use tert-butyl esters for carboxylic acids to prevent side reactions during imidazole functionalization .
Q. How should researchers address inconsistencies in spectral data (e.g., NMR vs. computational predictions)?
- Dynamic effects : Account for conformational flexibility via variable-temperature NMR or DFT-based molecular dynamics simulations .
- Resonance assignment errors : Validate using 2D techniques (HSQC, HMBC) and compare with databases (e.g., SDBS or PubChem) .
- Solvent artifacts : Re-run spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
